MAO-B Inhibitory Potency: 1.4-Fold Advantage Over the Regioisomeric Furan-Carbonyl Congener
The orientation of the α,β-unsaturated carbonyl relative to the two aromatic rings is a critical determinant of MAO-B inhibitory potency. The target compound (5n), in which the carbonyl group is directly attached to the 3-chlorophenyl ring (A-ring), inhibits recombinant human MAO-B with an IC50 of 0.344 μM. Its direct regioisomer (5d), in which the carbonyl is instead attached to the 5-methylfuran ring, exhibits a significantly weaker IC50 of 0.490 μM under identical assay conditions [1]. This 1.42-fold difference in potency is experimentally meaningful, as both compounds were evaluated side-by-side in the same study using the same recombinant human MAO-B enzyme preparation and kynuramine substrate [1][2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.344 μM (344 nM); MAO-A IC50 = 59.5 μM; Selectivity Index (SI) = 173 |
| Comparator Or Baseline | Compound 5d: (2E)-3-(3-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (regioisomer with carbonyl on furan ring); IC50 = 0.490 μM |
| Quantified Difference | 1.42-fold more potent MAO-B inhibition (0.490/0.344 = 1.42×) |
| Conditions | Recombinant human MAO-B expressed in insect cell microsomes; kynuramine substrate; fluorometric detection of 4-hydroxyquinoline; triplicate determinations; 37°C, pH 7.4 |
Why This Matters
Procuring the correct regioisomer ensures that SAR datasets, docking models, and potency benchmarks are built on the intended molecular scaffold, avoiding a systematic ~30% underestimation of inhibitory activity that would propagate through lead optimization campaigns.
- [1] Robinson SJ, Petzer JP, Petzer A, Bergh JJ, Lourens AC. Selected furanochalcones as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2013;23(17):4985-4989. doi:10.1016/j.bmcl.2013.06.050. View Source
- [2] BindingDB. BDBM50493026 (CHEMBL2420789). Affinity Data: IC50 = 344 nM for human MAO-B; IC50 = 59,500 nM for human MAO-A. Curated by ChEMBL. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493026 (accessed 2026-05-11). View Source
